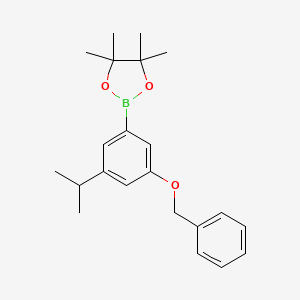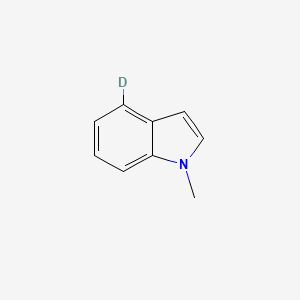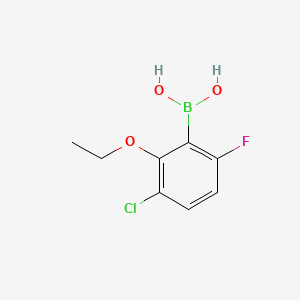
(3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C8H9BClFO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid typically involves the reaction of 3-chloro-2-ethoxy-6-fluorobenzene with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-boron bond . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of new pharmaceuticals.
Material Science: Utilized in the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can then undergo further reactions, such as coupling or substitution, to form the desired product. The boron atom in the compound acts as a Lewis acid, facilitating the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluorophenylboronic acid: Similar in structure but lacks the ethoxy group.
3-Fluorophenylboronic acid: Similar but lacks both the chlorine and ethoxy groups.
Uniqueness
(3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid is unique due to the presence of both chlorine and ethoxy groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C8H9BClFO3 |
|---|---|
Molecular Weight |
218.42 g/mol |
IUPAC Name |
(3-chloro-2-ethoxy-6-fluorophenyl)boronic acid |
InChI |
InChI=1S/C8H9BClFO3/c1-2-14-8-5(10)3-4-6(11)7(8)9(12)13/h3-4,12-13H,2H2,1H3 |
InChI Key |
PSBMBEMYSWLAOF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1OCC)Cl)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


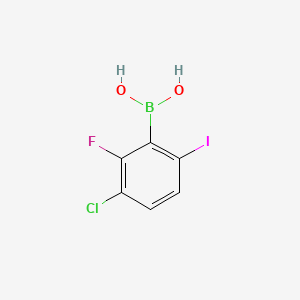
![tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14025351.png)
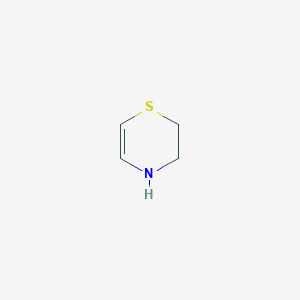
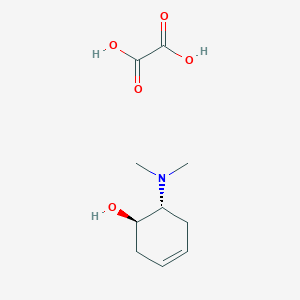
![2-(4-Fluoro-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14025369.png)

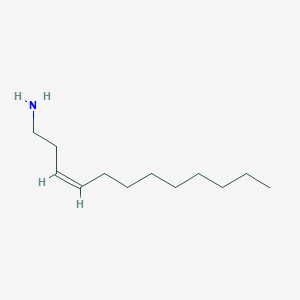
![4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14025376.png)
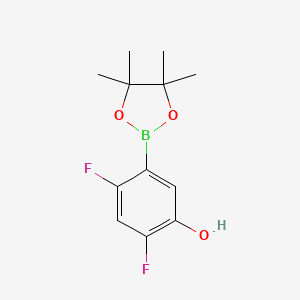

![6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B14025395.png)

